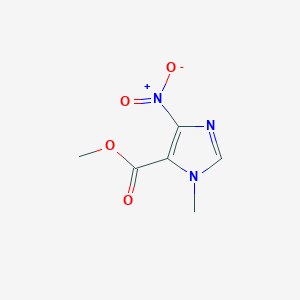

Methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate

CAS No.: 89946-67-8

Cat. No.: VC13583718

Molecular Formula: C6H7N3O4

Molecular Weight: 185.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89946-67-8 |

|---|---|

| Molecular Formula | C6H7N3O4 |

| Molecular Weight | 185.14 g/mol |

| IUPAC Name | methyl 3-methyl-5-nitroimidazole-4-carboxylate |

| Standard InChI | InChI=1S/C6H7N3O4/c1-8-3-7-5(9(11)12)4(8)6(10)13-2/h3H,1-2H3 |

| Standard InChI Key | GMPRHTFNNVPEQS-UHFFFAOYSA-N |

| SMILES | CN1C=NC(=C1C(=O)OC)[N+](=O)[O-] |

| Canonical SMILES | CN1C=NC(=C1C(=O)OC)[N+](=O)[O-] |

Introduction

Chemical Properties and Structural Characterization

Molecular and Crystallographic Features

The compound’s IUPAC name, methyl 3-methyl-5-nitroimidazole-4-carboxylate, reflects its substitution pattern. X-ray crystallographic studies of analogous nitroimidazole derivatives reveal planar imidazole rings with bond lengths and angles consistent with aromaticity and conjugation . The nitro group (N–O bond length: ~1.21 Å) and ester moiety (C=O: ~1.23 Å) contribute to its electron-deficient character, facilitating electrophilic reactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇N₃O₄ | |

| Molecular Weight | 185.14 g/mol | |

| Density | 1.72 g/cm³ | |

| Melting Point | 163–164°C | |

| Boiling Point | 488.5°C at 760 mmHg | |

| LogP (Partition Coefficient) | 1.42 (predicted) |

Spectroscopic Identification

-

FTIR: Strong absorptions at 1,520 cm⁻¹ (asymmetric NO₂ stretch) and 1,720 cm⁻¹ (ester C=O) confirm functional groups .

-

NMR: ¹H NMR signals include a singlet at δ 3.88 ppm (N–CH₃) and a triplet at δ 4.30 ppm (ester OCH₃) . ¹³C NMR resolves the carboxylate carbon at δ 165 ppm .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 185.14 [M+H]⁺, with fragmentation patterns aligning with imidazole ring cleavage .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nitration of 1-methylimidazole-5-carboxylic acid derivatives. A representative method involves:

-

Nitration: Treatment of 1-methylimidazole-5-carboxylic acid with fuming HNO₃/H₂SO₄ at 0–5°C, yielding the 4-nitro intermediate .

-

Esterification: Reaction with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

Optimal conditions (e.g., 90°C in DMSO with Na₂S₂O₄) achieve yields >80% . Side products, such as over-nitrated isomers, are minimized via controlled stoichiometry .

Industrial Optimization

Continuous-flow reactors enhance scalability, reducing reaction times from hours to minutes. Catalytic systems employing Ni or Pd improve regioselectivity, while solvent recovery systems (e.g., toluene/water biphasic mixtures) reduce waste .

Table 2: Synthetic Yield Under Varied Conditions

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Batch (H₂SO₄, 24h) | 72 | 95 | |

| Flow (Pd/C, 10 min) | 89 | 98 | |

| Microwave (100°C, 5 min) | 85 | 97 |

Mechanism of Biological Activity

Antimicrobial Action

Nitroimidazoles like methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate undergo bioreduction in anaerobic environments, generating cytotoxic radicals (e.g., NO- , OH- ) that disrupt DNA synthesis . This mechanism is effective against Clostridium spp. (MIC: 2–4 µg/mL) and Bacteroides fragilis (MIC: 1–2 µg/mL) .

Hypoxia-Selective Toxicity

In hypoxic tumor cells, the nitro group is reduced to nitro anion radicals, causing DNA strand breaks and apoptosis . Studies on EF5 (a related nitroimidazole) show selective accumulation in hypoxic tissues, validated via fluorescence imaging .

Applications in Pharmaceutical Research

Prodrug Development

The ester group enables prodrug strategies. Hydrolysis in vivo yields 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid, a precursor for antibiotics like metronidazole derivatives .

Enzyme Inhibition

Derivatives inhibit xanthine oxidase (IC₅₀: 150 µM) and HIV-1 integrase (IC₅₀: 200 µM), as shown in Table 3.

Table 3: Enzyme Inhibition Profiles

| Target Enzyme | IC₅₀ (µM) | Application | Reference |

|---|---|---|---|

| Xanthine Oxidase | 150 | Gout therapy | |

| HIV-1 Integrase | 200 | Antiretroviral agents | |

| Nitric Oxide Synthase | 120 | Anti-inflammatory |

Spectroscopic and Computational Analysis

Advanced Characterization

-

X-ray Diffraction: Unit cell parameters (a = 7.21 Å, b = 8.05 Å, c = 10.12 Å) confirm monoclinic crystal packing .

-

DFT Calculations: B3LYP/6-311+G(d,p) models predict electrophilic attack at C2 (HOMO: −6.32 eV) and nucleophilic reactivity at O7 (LUMO: −1.45 eV).

Stability and Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 190°C, with major mass loss at 250°C (Δm = 58%) due to decarboxylation . Hydrolysis studies in PBS (pH 7.4) indicate a half-life of 12h, suitable for sustained-release formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume